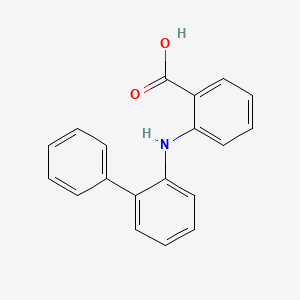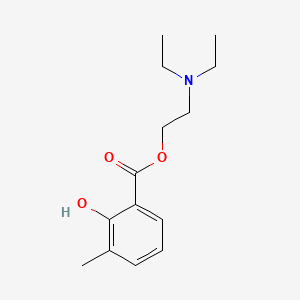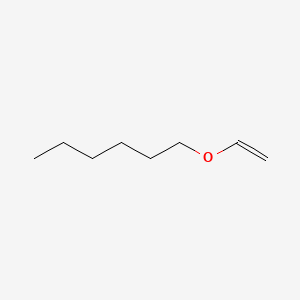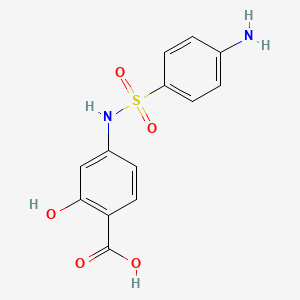
4-Sulfanilamidosalicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfanilamidosalicylic acid is a synthetic compound with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g/mol . It is known for its antibacterial properties and is part of the sulfonamide class of compounds . This compound is also referred to as p-sulfanilamidosalicylic acid or 4-(p-aminobenzenesulfonamido)-2-hydroxybenzoic acid .
準備方法
The synthesis of 4-sulfanilamidosalicylic acid typically involves the reaction of sulfanilamide with salicylic acid under specific conditions . The process can be summarized as follows:
Reaction of Sulfanilamide with Salicylic Acid: This involves the nucleophilic attack of the amino group of sulfanilamide on the carboxyl group of salicylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial production methods for sulfonamides generally involve the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but requires careful control of reaction conditions to achieve high yields and purity.
化学反応の分析
4-Sulfanilamidosalicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
科学的研究の応用
4-Sulfanilamidosalicylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-sulfanilamidosalicylic acid involves the inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division . By competitively inhibiting this enzyme, the compound effectively prevents bacterial growth and replication .
類似化合物との比較
4-Sulfanilamidosalicylic acid can be compared with other sulfonamide compounds such as sulfanilamide, sulfapyridine, and sulfathiazole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications:
Sulfanilamide: Known for its antibacterial properties but has higher toxicity compared to its derivatives.
Sulfapyridine: Effective against pneumonia and used in the treatment of various bacterial infections.
Sulfathiazole: Widely used during World War II for treating infections in soldiers.
The uniqueness of this compound lies in its specific structure, which combines the properties of both sulfanilamide and salicylic acid, providing a broader spectrum of antibacterial activity and potential therapeutic applications .
特性
CAS番号 |
6202-21-7 |
|---|---|
分子式 |
C13H12N2O5S |
分子量 |
308.31 g/mol |
IUPAC名 |
4-[(4-aminophenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(13(17)18)12(16)7-9/h1-7,15-16H,14H2,(H,17,18) |
InChIキー |
CDUAVAXMQCAYTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


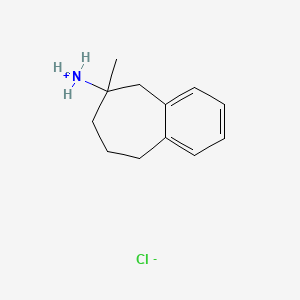
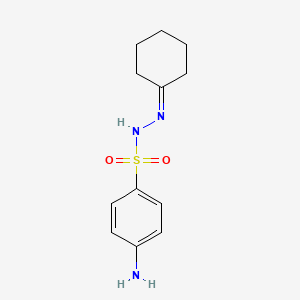
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
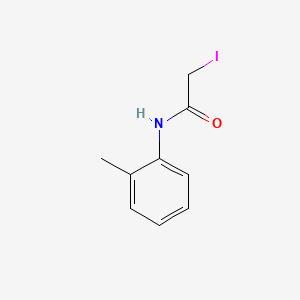
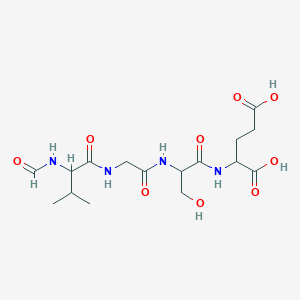
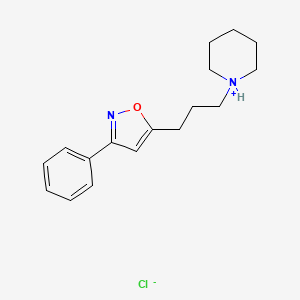
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)

![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
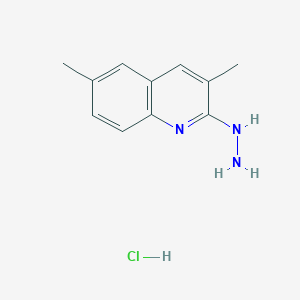
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
